(1S,2S)-(-)-1,2-Diphenylethylenediamine

描述

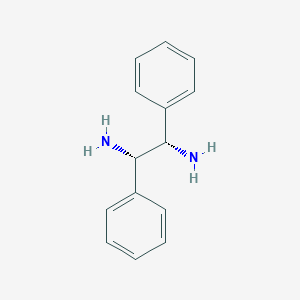

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a chiral diamine compound with the molecular formula C14H16N2. It is characterized by two phenyl groups attached to a 1,2-ethylenediamine backbone. This compound is notable for its enantiomeric purity and is widely used in asymmetric synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine typically involves the reduction of the corresponding diketone or the resolution of racemic mixtures. One common method is the reduction of benzil with sodium borohydride in the presence of a chiral catalyst to yield the desired enantiomer . Another approach involves the use of chiral auxiliaries to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques or enantioselective catalytic hydrogenation. These methods ensure high yield and enantiomeric excess, making the compound suitable for commercial applications .

化学反应分析

Types of Reactions

(1S,2S)-(-)-1,2-Diphenylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imines or other nitrogen-containing derivatives.

Reduction: It can be reduced to form secondary amines or other reduced products.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Asymmetric Catalysis

Chiral Ligands and Organocatalysts

DPEDA is widely recognized for its utility as a chiral ligand in asymmetric synthesis. It serves as a crucial component in the development of organocatalysts that facilitate enantioselective reactions. For instance, it has been employed in the enantioselective hydrogenation of aromatic ketones using ruthenium catalysts. This application showcases its effectiveness in producing high yields of chiral products with excellent enantiomeric excess (ee) values .

Case Study: Vinylogous Aldol Reactions

In one study, DPEDA-based catalysts were utilized in the enantioselective direct vinylogous aldol reactions involving 3-methylcyclohex-2-enone and α-ketoesters. The reactions yielded aldolic adducts with an ee of up to 89%, demonstrating the compound's capability to induce stereoselectivity in complex organic transformations .

Synthesis of Chiral Compounds

Chiral Tropocoronands

DPEDA has been instrumental in synthesizing chiral tropocoronands, which are macrocyclic compounds with potential applications in asymmetric catalysis and molecular recognition. The synthesis typically involves condensation reactions followed by reductive cleavage, where DPEDA acts as a chiral auxiliary .

Biologically Active Compounds

The compound has also been applied in synthesizing various biologically active molecules. For example, it has been used to produce warfarin derivatives through Michael addition reactions, achieving high yields and enantioselectivities (up to 99% ee) when paired with suitable substrates .

Metal Complex Formation

Versatile Ligand for Metal Complexes

DPEDA serves as a versatile ligand for forming metal complexes, which are essential in catalysis and materials science. Its ability to coordinate with various metals allows for the creation of complexes that exhibit unique catalytic properties. Research indicates that DPEDA-based metal complexes can be utilized in heterogeneous catalysis and biosensing applications .

Material Science Applications

Optical Materials and Sensors

Recent investigations have explored the use of DPEDA in developing optical materials and sensors. For instance, macrocyclic Schiff bases synthesized from DPEDA exhibit interesting photophysical properties, making them suitable candidates for optical sensors and devices . The materials demonstrate promising characteristics such as fluorescence and structural stability under various conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Asymmetric Catalysis | Used as a chiral ligand in organocatalysts for enantioselective reactions (e.g., hydrogenation). |

| Synthesis of Chiral Compounds | Involved in producing chiral tropocoronands and biologically active compounds like warfarin. |

| Metal Complex Formation | Acts as a versatile ligand for metal complexes used in catalysis and material science. |

| Material Science | Explored for use in optical materials and sensors due to unique photophysical properties. |

作用机制

The mechanism of action of (1S,2S)-(-)-1,2-Diphenylethylenediamine involves its ability to form stable complexes with metal ions, which can then participate in catalytic cycles. The chiral nature of the compound allows it to induce enantioselectivity in various reactions, making it a valuable tool in asymmetric synthesis .

相似化合物的比较

Similar Compounds

- (1R,2R)-(+)-1,2-Diphenylethylenediamine

- (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediol

- (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediol

Uniqueness

(1S,2S)-(-)-1,2-Diphenylethylenediamine is unique due to its high enantiomeric purity and its ability to form stable chiral complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .

生物活性

(1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEDA) is a chiral diamine compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, applications, and underlying mechanisms based on diverse research findings.

- Molecular Formula : C14H16N2

- Molecular Weight : 224.29 g/mol

- Melting Point : 83-85 °C

- Solubility : Insoluble in water; soluble in organic solvents.

1. Catalysis in Asymmetric Synthesis

DPEDA is widely recognized as a versatile ligand and co-catalyst in various asymmetric synthesis reactions. It plays a crucial role in:

- Enantioselective hydrogenation of aromatic ketones, enhancing the yield of chiral products.

- Synthesis of enantiopure ethylenediamines through chirality transfer mechanisms .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of DPEDA and its metal complexes. For instance:

- DPEDA derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The activity is often enhanced when coordinated with metal ions, indicating a synergistic effect between the ligand and metal .

3. DNA Binding Studies

Research has indicated that DPEDA can interact with DNA, potentially influencing biological processes such as gene expression and replication. This interaction may be leveraged for therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various DPEDA derivatives, it was found that certain modifications to the structure significantly increased efficacy against multiple pathogens. The results are summarized in Table 1.

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| DPEDA | 15 mm (E. coli) |

| Cu(II)-DPEDA Complex | 25 mm (E. coli) |

| Ni(II)-DPEDA Complex | 20 mm (Staphylococcus aureus) |

Case Study 2: DNA Interaction

A study investigating the binding affinity of DPEDA with DNA showed that the compound could intercalate between base pairs, which may lead to inhibition of DNA replication. The binding constant was determined to be , indicating a strong interaction .

The biological activities of this compound can be attributed to several mechanisms:

- Ligand Coordination : The ability of DPEDA to form stable complexes with metal ions enhances its biological activity, particularly in antimicrobial applications.

- Chirality Influence : The chiral nature of DPEDA allows it to selectively interact with biological targets, which is crucial for its application in asymmetric catalysis and drug design.

- DNA Intercalation : The planar structure of DPEDA facilitates intercalation into DNA, affecting its stability and function.

常见问题

Basic Research Questions

Q. How can enantiopurity of (1S,2S)-(-)-1,2-diphenylethylenediamine be determined experimentally?

Enantiopurity is critical for asymmetric catalysis. A validated method involves using (S)-BINOL derivatives as chiral solvating agents (CSAs) in . Scalemic mixtures of enantiomers are prepared, and the CSA induces distinct chemical shifts for each enantiomer. Integration of split resonance peaks (e.g., C-H protons) allows calculation of enantiomeric excess (ee) with a linear correlation () between theoretical and experimental ee values. This method avoids time-consuming chiral chromatography and is scalable for high-throughput screening .

Q. What precautions are required for safe handling and storage of this compound?

The compound is stable under inert conditions but degrades upon prolonged storage, potentially forming hazardous byproducts. Key precautions include:

- Storing in airtight containers under nitrogen at 2–8°C to prevent oxidation.

- Avoiding contact with oxidizers or incompatible materials (e.g., strong acids/bases).

- Using PPE (gloves, goggles, respirators) during handling, as inhalation or skin contact may cause toxicity.

- Disposing of unused material via certified hazardous waste protocols, adhering to federal and state regulations .

Q. How is the optical activity of this compound quantified?

Specific optical rotation () is measured at 20°C using a polarimeter. A 1% (w/v) solution in ethanol typically yields . Gas chromatography (GC) with chiral columns can confirm enantiomeric purity (>98% ee) by comparing retention times of (1S,2S) and (1R,2R) enantiomers .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric hydrogenation?

The ligand’s rigid -symmetric structure chelates metal centers (e.g., Ru, Rh), creating chiral environments that steer substrate binding. For example, in Ru-catalyzed ketone hydrogenation, the diamine ligand orients prochiral substrates via π-π interactions between phenyl groups and aromatic ketones, achieving >95% ee. Reaction optimization involves tuning solvent polarity (e.g., methanol for proton transfer), pressure (1–50 bar H), and ligand-to-metal ratios (1:1–2:1) .

Q. What challenges arise when incorporating this compound into heterogeneous catalysts?

Immobilizing the ligand on polymeric matrices (e.g., polyurea) can reduce enantioselectivity due to steric hindrance. For instance, a polystyrene-supported Rh catalyst achieved 94% ee in acetophenone hydrogenation but required extended reaction times (72 hours vs. 12 hours for homogeneous systems). Recycling also caused leaching, decreasing activity by ~20% per cycle. Strategies to mitigate this include covalent anchoring via sulfonyl linkers or macrocyclic encapsulation .

Q. How can this compound be used to synthesize chiral lanthanide complexes with magnetic properties?

The ligand forms trinuclear Dy complexes with -symmetric macrocycles, exhibiting single-molecule magnet (SMM) behavior. Synthesis involves:

- Reacting the diamine with dysprosium(III) nitrate in methanol/CHCl.

- Characterizing via X-ray crystallography to confirm helical chirality.

- Analyzing magnetic susceptibility under 1000 Oe fields, revealing slow relaxation of magnetization below 10 K. Energy barriers () up to 50 K are observed, dependent on crystal field effects from the ligand’s phenyl groups .

Q. What analytical discrepancies occur when characterizing this compound derivatives?

Schiff base derivatives (e.g., 2-hydroxy-1-naphthaldehyde adducts) show conflicting stability data between computational and experimental results. Density functional theory (DFT) predicts the most stable isomer to be 18.04 kcal/mol lower in energy than alternatives, but X-ray structures reveal intermolecular H-bonding (H···O, 7.6% Hirshfeld surface) that stabilizes metastable forms. Such contradictions necessitate combined DFT, crystallography, and spectroscopic validation .

Q. Methodological Tables

属性

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426127 | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-95-3, 29841-69-8 | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。